5-chloro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Description
The compound “5-chloro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile” is a heterocyclic compound. Heterocyclic compounds are a prominent and diverse class of organic compounds, with a wide range of uses in the field of medicinal chemistry . Pyrimidine and its derivatives, which this compound is a part of, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Given the lack of specific target information, it’s challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and mode of action information .
Properties
IUPAC Name |
5-chloro-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O/c1-23-14-7-13(19-10-20-14)21-2-4-22(5-3-21)15-12(16)6-11(8-17)9-18-15/h6-7,9-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZPWWWATXQJTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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